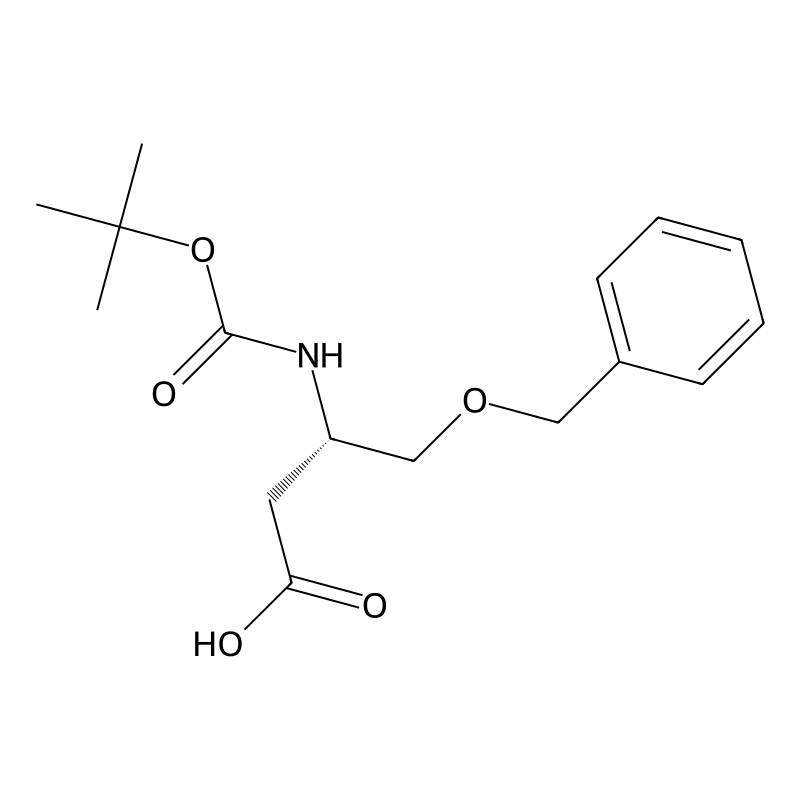(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Peptide Synthesis
Z-Asp(OBzl)-OH is a protected amino acid, meaning specific functional groups are masked to control reactivity during peptide chain assembly. The "tert-butoxycarbonyl" (Boc) group protects the amino group, while the "benzyloxy" (Bz) group protects the hydroxyl group on the side chain. This protection scheme allows for the selective formation of peptide bonds between Z-Asp(OBzl)-OH and other amino acids. Researchers can then deprotect the molecule under specific conditions to obtain the final peptide product. Source: Bodanszky, M. (1994). Peptide Synthesis. Springer-Verlag Berlin Heidelberg:
Chiral Precursor
The (S) configuration of Z-Asp(OBzl)-OH denotes its chirality, meaning it has a non-superimposable mirror image. This property makes it valuable for synthesizing enantiomerically pure peptides, which are crucial in drug development and biological studies. Researchers can utilize Z-Asp(OBzl)-OH as a starting material to create peptides with a specific handedness, essential for their biological function. Source: Li, G., & Seebach, D. (2007). Chemoselective Ligation Strategies in Peptide Synthesis. The Chemical Record, 7(2), 222-237. doi:10.1002/chin.200620242: )
(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid is an organic compound characterized by its unique structure, which includes a benzyloxy group and a tert-butoxycarbonyl amino group attached to a butanoic acid backbone. Its molecular formula is C₁₆H₂₃NO₅, and it has a molar mass of approximately 309.36 g/mol . This compound is notable for its chirality, as indicated by the (S) configuration, which plays a crucial role in its biological activity and interactions.
- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the corresponding amine.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Coupling Reactions: This compound can be used in peptide synthesis through coupling with other amino acids or derivatives.
(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid exhibits biological activities that may include:
- Antimicrobial Properties: Similar compounds have shown potential as antimicrobial agents.
- Neuroprotective Effects: Some derivatives of this compound are being studied for their neuroprotective effects, potentially useful in neurodegenerative diseases.
- Pharmacological
The synthesis of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves several key steps:
- Protection of Functional Groups: The amino group is protected using tert-butoxycarbonyl chloride to prevent unwanted reactions during subsequent steps.
- Formation of the Benzyloxy Group: The benzyloxy group is introduced through nucleophilic substitution on a suitable precursor.
- Coupling Reaction: The protected amino acid is coupled with the benzyloxy derivative to form the final product.
- Deprotection: Finally, the tert-butoxycarbonyl group can be removed to yield the free amino acid if desired.
This compound has several applications in research and industry:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of peptide drugs and other bioactive compounds.
- Chemical Biology: Used in studies involving amino acid derivatives and their biological implications.
- Synthetic Chemistry: Acts as a building block for creating more complex organic molecules.
Interaction studies involving (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid focus on its binding affinity and activity with various biological targets. These studies often employ techniques such as:
- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
- In Vitro Assays: To evaluate biological activity against target cells or organisms.
- Structure-Activity Relationship Studies: To understand how modifications to its structure affect its biological properties.
Several compounds share structural similarities with (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid | Contains an additional phenyl group | Enhanced lipophilicity may improve membrane permeability |
| (R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid | Enantiomer of the target compound | Different biological activity due to chirality |
| (S)-2-Amino-4-(benzyloxy)butanoic acid | Lacks tert-butoxycarbonyl protection | More reactive due to free amine |
This comparison highlights the uniqueness of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid, particularly its protective groups that allow for selective reactivity and potential applications in drug design.








